molecular formula C13H14Cl2F2N2 B12074793 1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride

1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B12074793
M. Wt: 307.16 g/mol
InChI Key: ADWRRAFHUQRUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a 3,5-difluorophenyl group and an ethanamine side chain, forming a dihydrochloride salt. Its distinct chemical properties make it a subject of interest in medicinal chemistry and other research areas.

Properties

Molecular Formula

C13H14Cl2F2N2

Molecular Weight

307.16 g/mol

IUPAC Name

1-[5-(3,5-difluorophenyl)pyridin-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C13H12F2N2.2ClH/c1-8(16)13-3-2-9(7-17-13)10-4-11(14)6-12(15)5-10;;/h2-8H,16H2,1H3;2*1H

InChI Key

ADWRRAFHUQRUPW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)C2=CC(=CC(=C2)F)F)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of aldehydes, ammonia, and β-ketoesters.

    Introduction of the 3,5-Difluorophenyl Group: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the 3,5-difluorophenyl group reacts with a halogenated pyridine.

    Attachment of the Ethanamine Side Chain: The ethanamine group can be introduced via reductive amination, where the corresponding aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethanamine side chain can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to modify the pyridine ring or the difluorophenyl group.

    Substitution: Halogen atoms on the difluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds similar to 1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride exhibit promising anticancer properties. For example, derivatives of pyridine-based compounds have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. In vitro studies demonstrated that certain derivatives possess significant cytotoxic effects against various cancer cell lines, suggesting that the compound may function as an HDAC inhibitor or in other anti-tumor mechanisms .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research indicates that pyridine derivatives can modulate neurotransmitter systems, which may lead to anxiolytic or antidepressant effects. For instance, compounds containing similar pyridine structures have been linked to increased latency in seizure models, indicating potential anticonvulsant properties .

Inhibition of Kinases

The inhibition of tropomyosin receptor kinases (Trk) has been proposed as a therapeutic strategy for various cancers and neurodegenerative diseases. The compound's ability to inhibit Trk kinases could make it a valuable candidate for further development in targeted cancer therapies .

Case Study 1: HDAC Inhibition

A study focused on the synthesis and evaluation of pyridine-based hydroxamic acids demonstrated that compounds with similar structures to 1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride exhibited potent HDAC inhibition and cytotoxicity against multiple cancer cell lines. The most active compounds showed two- to five-fold increased potency compared to standard treatments .

Case Study 2: Neuroactive Properties

In another investigation, researchers assessed the neuropharmacological effects of pyridine derivatives in animal models. The results indicated that these compounds significantly prolonged the latency period before convulsions occurred, suggesting their potential as anticonvulsants .

Mechanism of Action

The mechanism of action of 1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group and pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The ethanamine side chain may interact with active sites or binding pockets, modulating the activity of the target molecule.

Comparison with Similar Compounds

    1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride: Similar structure but with a trifluoromethyl group instead of a difluorophenyl group.

    2-(3-Pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: Contains a triazole ring instead of a difluorophenyl group.

Uniqueness: 1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug discovery and other research areas.

This detailed overview provides a comprehensive understanding of 1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure includes a pyridine ring substituted with a difluorophenyl group, linked to an ethanamine moiety. The presence of the dihydrochloride salt form enhances its solubility and stability, which is crucial for biological applications.

Molecular Formula: C12H13F2N·2HCl
Molecular Weight: 267.15 g/mol

The biological activity of 1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluorophenyl group enhances binding affinity and selectivity, which may lead to modulation of several biological pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzyme activities, which can alter metabolic pathways.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity Overview

The compound has been evaluated for various biological activities:

  • Antitumor Activity:
    • Studies have shown that similar compounds exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives with comparable structures have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and leukemia cell lines .
    • Table 1 summarizes the cytotoxic effects observed in different studies.
CompoundCell LineIC50 (µM)Reference
A13MCF-713
A21U-93715
A26MT-412
  • Inhibition of Kinases:
    • The compound's structural analogs have been investigated for their ability to inhibit tropomyosin receptor kinases (Trk), which are implicated in various cancers and neurological disorders .
  • Antimicrobial Activity:
    • Preliminary studies suggest that similar compounds may possess antimicrobial properties by disrupting bacterial cell function, although specific data on this compound is limited .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Case Study 1: A derivative with a similar pyridine structure showed significant efficacy against human acute lymphoblastic leukemia cells with an IC50 value of 10 µM. This study highlighted the importance of substituent groups in enhancing biological activity .
  • Case Study 2: Another study focused on the structure-activity relationship (SAR) of pyridine-based compounds, revealing that modifications at the 5-position significantly increased cytotoxicity against cancer cell lines .

Q & A

Basic Synthesis and Characterization

Q: What synthetic routes are commonly used to prepare 1-(5-(3,5-difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride, and what are the critical reaction intermediates? A: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions to form the pyridinyl-difluorophenyl core, followed by reductive amination to introduce the ethanamine moiety. Key intermediates include halogenated pyridine precursors (e.g., 5-bromo-2-aminopyridine derivatives) and boronic esters of 3,5-difluorophenyl groups. Reaction conditions (e.g., palladium catalysts, temperature) must be optimized to minimize side products like dehalogenated byproducts .

Advanced: Handling and Stability

Q: How should researchers mitigate instability during storage, particularly under varying humidity or temperature conditions? A: Store the compound in airtight, desiccated containers at -20°C to prevent hygroscopic degradation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products. Use inert atmospheres (argon) during weighing to avoid moisture absorption .

Basic Analytical Techniques

Q: Which analytical methods are essential for confirming the identity and purity of this compound? A: Use a combination of:

  • NMR (¹H/¹³C, 19F) to verify structural integrity and fluorophenyl substitution.
  • HPLC-MS (reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment (>95%).
  • Elemental analysis to confirm stoichiometry of the dihydrochloride salt .

Advanced: Data Contradictions in Spectral Analysis

Q: How can researchers resolve discrepancies in NMR or MS data, such as unexpected peaks or missing signals? A: Cross-validate with alternative techniques (e.g., 2D NMR for ambiguous coupling patterns) and computational modeling (DFT-based chemical shift predictions). For MS anomalies, perform high-resolution MS (HRMS) to distinguish isotopic clusters from impurities .

Basic Biological Activity Screening

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological activity? A: Use target-specific assays (e.g., enzyme inhibition, receptor binding) with positive/negative controls. For CNS-targeted studies, prioritize blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB) and metabolic stability tests in liver microsomes .

Advanced: Mechanistic Studies

Q: How to design experiments to elucidate the compound’s mechanism of action when initial assays yield inconclusive results? A: Employ orthogonal methods:

  • Isothermal titration calorimetry (ITC) for binding affinity/stoichiometry.
  • Cryo-EM/X-ray crystallography if the target structure is known.
  • Knockout cell lines to confirm target specificity .

Basic Safety and Handling

Q: What personal protective equipment (PPE) is required when handling this compound? A: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood with HEPA filters to avoid inhalation. Emergency protocols include immediate rinsing for eye/skin contact and medical consultation for persistent symptoms .

Advanced: Comparative Studies with Analogues

Q: How to systematically compare this compound with structurally similar analogues (e.g., 3,5-dichlorophenyl derivatives)? A: Perform SAR studies using:

  • Molecular docking to predict binding modes.
  • Free-energy perturbation (FEP) simulations for affinity differences.
  • In vivo efficacy models to correlate structural changes with pharmacokinetic profiles .

Theoretical Framework Integration

Q: How can this compound be contextualized within existing pharmacological theories, such as kinase inhibition or GPCR modulation? A: Map its structure to known pharmacophores (e.g., ATP-binding pockets for kinases) and validate via competitive binding assays. Use cheminformatics tools (e.g., SwissTargetPrediction) to identify potential off-targets .

Advanced: Reproducibility Challenges

Q: What steps ensure reproducibility in synthesizing and testing this compound across labs? A: Document:

  • Batch-specific data (e.g., solvent lot numbers, catalyst sources).
  • Standardized protocols for assays (e.g., IC50 determination).
  • Inter-lab validation via round-robin testing .

Computational Modeling

Q: Which computational methods are optimal for predicting the compound’s physicochemical properties (e.g., logP, pKa)? A: Use Schrödinger’s QikProp or ACD/Labs Percepta for logP and pKa. Validate predictions with experimental shake-flask (logP) and potentiometric titration (pKa) data .

Advanced: Scale-Up Challenges

Q: What separation technologies are effective for purifying this compound during scale-up? A: Implement preparative HPLC with gradient elution or membrane-based nanofiltration to remove residual palladium. For diastereomeric impurities, use chiral stationary phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.